N-Nitroso Guvacoline-d4 (major)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

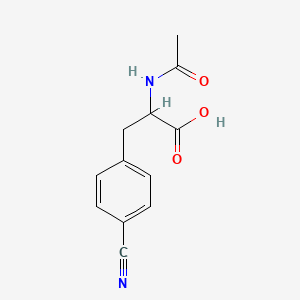

N-Nitroso Guvacoline-d4 (NGD-4) is a synthetic, nitrogen-containing compound that has been extensively studied for its potential applications in scientific research. NGD-4 is a nitroso compound that is used as a nucleophilic reagent in organic synthesis. It has been used in various laboratory experiments to study the mechanism of action of various biological processes. NGD-4 has also been used to study the biochemical and physiological effects of various compounds.

Scientific Research Applications

Cytotoxic and Genotoxic Effects

- N-Nitroso compounds, including N-Nitroso Guvacoline, have been studied for their cytotoxic and genotoxic effects on human buccal epithelial cells, which are of importance in understanding the induction of tumors in certain conditions like betel quid chewing (Sundqvist et al., 1989).

Pharmacokinetics in Betel Consumers

- Research on the pharmacokinetics of betel nut and betel quid biomarkers in saliva, urine, and hair of betel consumers, which includes the study of N-nitroso compounds derived from betel nut alkaloids, provides insights into the exposure and metabolic pathways of these compounds (Franke et al., 2016).

Mutagenic Spectrum of Chemicals

- The mutagenic spectrum of chemicals like 4-Nitroquinoline 1-oxide, which shares similarities with N-nitroso compounds in terms of DNA interaction, has been characterized in various model organisms. This type of research helps in understanding the mutagenic potential of related nitroso compounds (Downes et al., 2014).

Blocking Carcinogenic N-Nitroso Compounds

- The ascorbate-nitrite reaction has been studied as a possible means of blocking the formation of carcinogenic N-nitroso compounds. This research is relevant for understanding how certain dietary or pharmacological interventions might reduce the risk of cancers associated with these compounds (Mirvish et al., 1972).

Nitric Oxide-induced DNA Deamination

- Studies on the effects of nitric oxide-induced deamination of DNA bases, which is related to the action of nitroso compounds on DNA, contribute to our understanding of the potential mutagenic and carcinogenic effects of these compounds (Caulfield et al., 1998).

Kinetics of S-Nitrosation

- Research on the kinetics of S-nitrosation of thiols in nitric oxide solutions, which is relevant to the formation and stability of N-nitroso compounds, provides insights into their potential roles in biological systems and their reactivity (Keshive et al., 1996).

Cellular Targets and Mechanisms of Nitros(yl)ation

- Studies on cellular targets and mechanisms of nitros(yl)ation, including nitrosation processes, help in understanding the broader biochemical and physiological roles of N-nitroso compounds and their derivatives (Bryan et al., 2004).

Mechanism of Action

Target of Action

The primary target of N-Nitroso Guvacoline-d4 is the GABA reuptake transporters . These transporters are responsible for the reuptake of GABA, a neurotransmitter that plays a key role in inhibitory signaling in the brain .

Mode of Action

N-Nitroso Guvacoline-d4 binds selectively to presynaptic GABA reuptake transporters and prevents the reuptake of GABA .

Biochemical Pathways

The exact biochemical pathways affected by N-Nitroso Guvacoline-d4 are still under investigation. It is known that by inhibiting the reuptake of gaba, this compound can increase the concentration of gaba in the synaptic cleft, potentially enhancing gabaergic signaling .

Pharmacokinetics

More research is needed to determine how these properties affect the bioavailability of the compound .

Result of Action

The inhibition of GABA reuptake by N-Nitroso Guvacoline-d4 can lead to an increase in GABAergic signaling. This could have various effects at the molecular and cellular level, depending on the specific context and the other signaling pathways involved .

Action Environment

The action, efficacy, and stability of N-Nitroso Guvacoline-d4 could be influenced by various environmental factors. These might include the presence of other compounds, the specific characteristics of the biological environment, and potentially many other factors .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of N-Nitroso Guvacoline-d4 (major) can be achieved through the reaction of Guvacoline-d4 with nitrous acid.", "Starting Materials": ["Guvacoline-d4", "Nitrous acid", "Acetic acid", "Sodium nitrite", "Sodium acetate", "Water"], "Reaction": ["1. Dissolve Guvacoline-d4 in acetic acid to form a solution.", "2. Add sodium nitrite to the solution and stir until dissolved.", "3. Slowly add the solution to a mixture of acetic acid and water while maintaining a temperature of 0-5°C.", "4. Stir the mixture for 30 minutes.", "5. Add sodium acetate to the mixture and stir for an additional 30 minutes.", "6. Extract the resulting mixture with ethyl acetate.", "7. Dry the organic layer over anhydrous sodium sulfate.", "8. Evaporate the solvent under reduced pressure to obtain N-Nitroso Guvacoline-d4 (major) as a yellow oil."] } | |

| 1330277-21-8 | |

Molecular Formula |

C₇H₆D₄N₂O₃ |

Molecular Weight |

174.19 |

synonyms |

1,2,5,6-Tetrahydro-1-nitroso-3-pyridinecarboxylic Acid-d4 Methyl Ester; Nitrosoguvacoline-d4; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B1146997.png)

![2-Benzyl-2,3,3A,9B-tetrahydro-1H-5-oxa-2-aza-cyclopenta[A]naphthalen-4-one](/img/structure/B1146998.png)

![1-Butyl-2-[2-[3-[(1-butyl-6-chloro-benz[CD]indol-2(1 H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-YL]ethenyl]-6-chlorobenz[CD]indolium tetrafluoroborate](/img/structure/B1147010.png)